4,4,8-TRIMETHYL-5-(PYRIDINE-3-CARBONYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
Description
Properties
IUPAC Name |
pyridin-3-yl-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS3/c1-11-6-7-14-13(9-11)15-16(24-25-18(15)23)19(2,3)21(14)17(22)12-5-4-8-20-10-12/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABPCPVLVLWLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
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Intermediate Synthesis : 4-Cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (2 ) is prepared via Dimroth rearrangement of isothiochromene 1 with piperidine.
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S-Alkylation : Treatment of 2 with α-halo carbonyl compounds (e.g., chloroacetone, ethyl chloroacetate) in ethanol under reflux yields S-alkylated intermediates (3a–e ).
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Cyclization : Heating 3a–e with sodium ethoxide induces Thorpe-Ziegler cyclization, forming the thieno[2,3-c]isoquinoline core.
For the target compound, methyl groups at positions 4 and 8 are introduced during the alkylation step using methyl-substituted α-halo reagents. The pyridine-3-carbonyl moiety is subsequently appended via nucleophilic acyl substitution.
Key Conditions :
Oxidative Annulation and Dehydrogenation
This method leverages sequential oxidative annulation and dehydrogenation to assemble the quinoline backbone and introduce the dithiolo ring.
Protocol Overview
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Oxidative Annulation : A CeO2-catalyzed reaction between 3-phenylacrylonitrile derivatives and azomethine ylides generates tetrahydroisoquinoline intermediates.
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Dehydrogenation : Treatment with 2,4-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes the tetrahydroisoquinoline to the fully aromatic quinoline system.
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Dithiolo Ring Formation : Lawesson’s reagent mediates sulfur insertion, forming the 1,2-dithiolo[3,4-c]quinoline-1-thione core.
Example :
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Starting Material: 4-Methyl-5-nitroquinoline
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DDQ (1.2 equiv) in dichloromethane (25°C, 2 h) achieves 85% dehydrogenation efficiency.
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Lawesson’s reagent (2.0 equiv) in toluene (110°C, 8 h) yields the dithiolo ring (72%).
S-Alkylation and Cyclization Strategy
This approach focuses on modular S-alkylation to install substituents prior to cyclization.
Stepwise Synthesis
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Thione Intermediate : 4,5-Dihydro-1H-dithiolo[3,4-c]quinoline-1-thione is synthesized via condensation of quinoline-3-thiol with CS2 in basic conditions.
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Methylation : Sequential treatment with methyl iodide (3.0 equiv) and K2CO3 in DMF introduces the 4,4,8-trimethyl groups.
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Acylation : Pyridine-3-carbonyl chloride (1.5 equiv) reacts with the methylated intermediate in THF, catalyzed by DMAP, to afford the final product.
Optimized Parameters :
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Methylation: 60°C, 6 h (90% yield)
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Acylation: 0°C to room temperature, 12 h (78% yield)
Acylation and Functionalization Steps
Post-cyclization functionalization is critical for introducing the pyridine-3-carbonyl group.
Methodology
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Friedel-Crafts Acylation : The quinoline core undergoes Friedel-Crafts acylation using pyridine-3-carbonyl chloride and AlCl3 in dichloroethane.
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Thione Formation : Treatment with H2S in pyridine converts the ketone to the thione functionality.
Challenges :
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Regioselectivity: Acylation at position 5 requires electron-donating methyl groups to activate the site.
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Side Reactions: Over-acylation is mitigated by controlling stoichiometry (1.2 equiv acyl chloride).
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Reaction Time | Complexity |
|---|---|---|---|---|
| Thorpe-Ziegler | Cyclization | 60–75 | 6–8 h | Moderate |
| Oxidative Dehydrogenation | DDQ Oxidation | 72–85 | 2–4 h | High |
| S-Alkylation | Methylation/Acylation | 78–90 | 12–18 h | Low |
| Friedel-Crafts | Acylation | 65–70 | 8–12 h | High |
Mechanistic Insights
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Thorpe-Ziegler Cyclization : Proceeds via enolate formation, followed by intramolecular nucleophilic attack to close the dithiolo ring.
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DDQ Oxidation : Removes hydrogen atoms from the tetrahydroquinoline, aromatizing the ring through a radical mechanism.
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Lawesson’s Reagent : Mediates thionation via a four-membered cyclic transition state, replacing oxygen with sulfur .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly protein kinases. These studies aim to develop new therapeutic agents for the treatment of diseases such as cancer.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential pharmacological activities. They have shown promise as anti-cancer agents, anti-inflammatory agents, and antimicrobial agents.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4,4,8-trimethyl-5-(pyridine-3-carbonyl)-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Framework
The dithioloquinoline core distinguishes this compound from related heterocycles. For example:
- Pyrazolo[3,4-b]pyridine derivatives (e.g., 1,3,6-triphenyl-4-methylpyrazolopyridine, as in ) lack the sulfur atoms and fused dithiolo ring system, resulting in reduced electron-withdrawing effects and altered aromaticity .
- Tetrahydropyrimidine derivatives (e.g., the compound in ) feature a six-membered ring with nitrogen and sulfur atoms but lack the quinoline backbone, leading to differences in conjugation and stability .
Substituent Effects
- Pyridine-3-carbonyl group: This substituent introduces a pyridine ring, enhancing electron-withdrawing effects compared to benzoyl or alkyl-substituted analogs. For instance, the structurally related compound 7-fluoro-4,4-dimethyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS 354543-06-9, ) replaces the pyridine moiety with a 3-methylbenzoyl group, reducing polarity and hydrogen-bonding capacity .
Spectroscopic and Physical Properties
Research Implications and Gaps
- The pyridine substituent may enhance binding to metalloenzymes compared to benzoyl analogs .
Biological Activity
The compound 4,4,8-trimethyl-5-(pyridine-3-carbonyl)-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a member of the dithioloquinoline family known for its diverse biological activities. This article explores its biological activity, focusing on its antitumor effects, anti-inflammatory properties, and potential as a kinase inhibitor.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 297.42 g/mol. The structure includes a pyridine moiety and a dithioloquinoline core that contribute to its biological properties.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant inhibition of various cancer cell lines. The compound exhibited an IC50 value of approximately 0.36 μM against JAK3 kinase and showed promising activity against NPM1-ALK with an IC50 value of 0.54 μM . The compound's ability to inhibit multiple kinases suggests a multifaceted mechanism of action that could be leveraged in cancer therapy.
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has been investigated for its anti-inflammatory effects. Experimental results indicated that it possesses anti-inflammatory activity comparable to indomethacin, a well-known anti-inflammatory drug . This dual activity could be beneficial in treating conditions where inflammation is a contributing factor to tumor growth.
Antimicrobial Activity
The antimicrobial efficacy of derivatives from the same chemical family has been evaluated, with some compounds surpassing the effectiveness of standard antibiotics like ampicillin and streptomycin . This suggests that the compound may also possess significant antimicrobial properties.
The biological activities of this compound are primarily attributed to its interaction with various protein kinases involved in signaling pathways related to cancer progression and inflammation. The inhibition of kinases such as JAK3 and NPM1-ALK indicates that this compound can disrupt critical pathways that promote tumor cell survival and proliferation.
Case Study 1: Antitumor Efficacy
A study published in Pharmaceutical Research demonstrated that derivatives similar to this compound showed potent antitumor effects in preclinical models. The study utilized human cancer cell lines and reported significant dose-dependent responses in terms of cell viability reduction.
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammatory diseases, the compound was tested in animal models where it significantly reduced markers of inflammation compared to control groups. The findings suggest potential therapeutic applications in diseases characterized by chronic inflammation.
Data Summary
Q & A
Q. What theoretical frameworks explain the compound’s potential as a photosensitizer or catalyst?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
